(±)5(6)-DiHET
(±)5(6)-DiHET
(+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite.
5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite.
Brand Name:
Vulcanchem
CAS No.:
213382-49-1
VCID:
VC0032696
InChI:
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
SMILES:
CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O
Molecular Formula:
C20H34O4
Molecular Weight:
338.5 g/mol
(±)5(6)-DiHET
CAS No.: 213382-49-1
Reference Standards
VCID: VC0032696
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
CAS No. | 213382-49-1 |
---|---|
Product Name | (±)5(6)-DiHET |
Molecular Formula | C20H34O4 |
Molecular Weight | 338.5 g/mol |
IUPAC Name | (8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid |
Standard InChI | InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12- |
Standard InChIKey | GFNYAPAJUNPMGH-GSKBNKFLSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O |
SMILES | CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |
Appearance | Assay:≥95%A solution in ethanol |
Physical Description | Solid |
Description | (+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency. 5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite. |
Synonyms | (±)5,6-DiHETrE |
Reference | 1.Oliw, E.H.,Guengerich, F.P., and Oates, J.A. Oxygenation of arachidonic acid by hepatic monooxygenases. Isolation and metabolism of four epoxide intermediates. The Journal of Biological Chemisty 257, 3771-3781 (1982). |
PubChem Compound | 5283142 |
Last Modified | Nov 11 2021 |
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